molecular formula C18H19NO B5026629 1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one

1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one

Cat. No. B5026629
M. Wt: 265.3 g/mol
InChI Key: NPSQSZQKRNCIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one, also known as BMK, is a chemical compound commonly used in scientific research. It is a precursor to the synthesis of various drugs, including amphetamines and methamphetamines. The compound has gained significant attention over the years due to its potential applications in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of 1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one is not fully understood. However, it is believed that the compound acts as a precursor to the synthesis of various drugs, including amphetamines and methamphetamines. These drugs work by increasing the levels of dopamine and norepinephrine in the brain, which leads to increased alertness and focus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which leads to increased alertness and focus. However, the long-term effects of this compound on the brain and body are not fully understood and require further research.

Advantages and Limitations for Lab Experiments

1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. It is also a precursor to the synthesis of various drugs, making it a valuable starting material for medicinal chemistry research. However, the compound is also highly regulated due to its potential use in the synthesis of illegal drugs, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one. One area of research is the development of new drugs using this compound as a starting material. Another area of research is the study of the long-term effects of this compound on the brain and body. Additionally, research is needed to develop new and more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one involves the reaction of benzyl chloride with 3-methylpyrrolidine in the presence of sodium hydride. The resulting product is then further reacted with benzene to form the final product, this compound. The synthesis method is relatively straightforward and has been extensively studied in the literature.

Scientific Research Applications

1-(biphenyl-3-ylmethyl)-3-methylpyrrolidin-2-one has been widely used in scientific research, particularly in the field of medicinal chemistry. The compound is commonly used as a starting material for the synthesis of various drugs, including amphetamines and methamphetamines. This compound has also been studied for its potential use in the treatment of various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

3-methyl-1-[(3-phenylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-10-11-19(18(14)20)13-15-6-5-9-17(12-15)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSQSZQKRNCIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1=O)CC2=CC(=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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